

analytical method development for 5-Fluoro-2-methylbenzofuran

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Compound of Interest

Compound Name: 5-Fluoro-2-methylbenzofuran

CAS No.: 60770-66-3

Cat. No.: B3354702

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Application Note: Advanced Analytical Method Development and Validation for **5-Fluoro-2-methylbenzofuran**

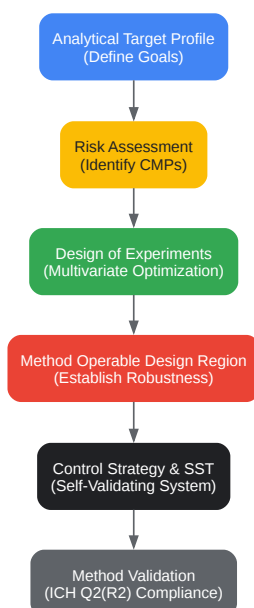
Scientific Context & Analyte Profiling

5-Fluoro-2-methylbenzofuran is a highly valued heterocyclic scaffold in modern medicinal chemistry. The strategic incorporation of fluorine into the benzofuran ring profoundly influences the molecule's physicochemical properties, enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity. Consequently, fluorinated benzofuran derivatives are actively investigated as potent anti-inflammatory agents, anticancer therapeutics, and positron emission tomography (PET) tracers for detecting β -amyloid plaques in Alzheimer's disease brains[1][2].

Given its critical role as an Active Pharmaceutical Ingredient (API) starting material or key intermediate, rigorous analytical control is paramount. The method must not only quantify the target analyte but also baseline-resolve it from structurally similar synthetic precursors and degradation products.

Analytical Quality by Design (AQbD) Framework

Historically, chromatographic method development relied on empirical, One-Factor-At-A-Time (OFAT) testing. To ensure a robust, lifecycle-managed protocol, this method was developed using an Analytical Quality by Design (AQbD) framework in strict alignment with the ICH Q14 guidelines[3]. By defining an Analytical Target Profile (ATP) and utilizing multivariate Design of Experiments (DoE), we established a Method Operable Design Region (MODR) that guarantees consistent performance despite routine laboratory variations.



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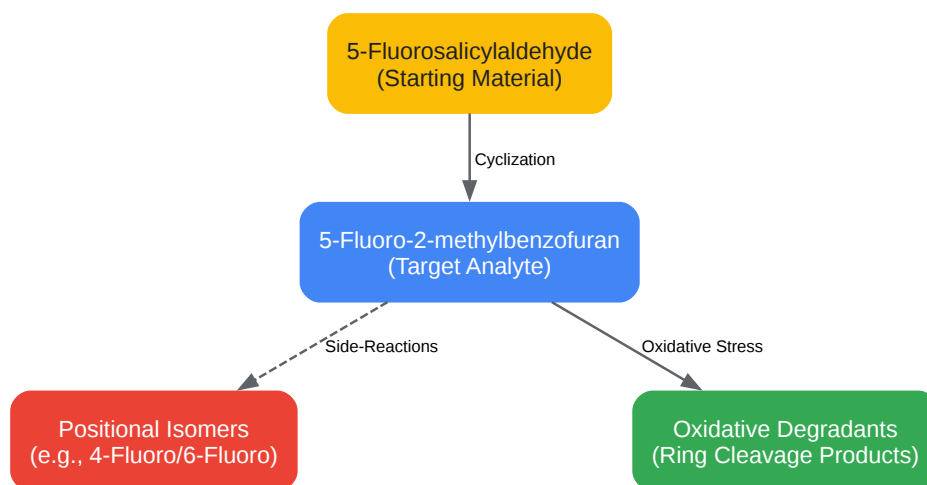
Fig 1: AQbD workflow for analytical method development per ICH Q14.

Mechanistic Rationale for Chromatographic Choices

The physicochemical nature of **5-Fluoro-2-methylbenzofuran** dictates the analytical approach. Because the molecule is non-volatile enough for standard liquid chromatography but

lacks highly ionizable functional groups (ruling out HILIC or ion-exchange), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection is the optimal technique.

- **Stationary Phase Causality:** A high-carbon-load C18 (Octadecylsilane) column is required. The lipophilic nature of the methyl group and the fluorinated aromatic ring dictates strong hydrophobic interactions. An end-capped column is mandatory to prevent secondary interactions between the analyte and residual surface silanols, which would otherwise cause peak tailing.
- **Mobile Phase Causality:** While the target analyte lacks physiological pKa values, synthetic impurities (such as 5-fluorosalicicylaldehyde) may possess ionizable phenolic protons. Adding 0.1% Trifluoroacetic Acid (TFA) to the mobile phase acts as an ion-pairing agent and maintains a low pH, suppressing impurity ionization and ensuring sharp, symmetrical peaks.
- **Detection Causality:** Detection at 254 nm captures the primary $\pi \rightarrow \pi^*$ transitions of the extended conjugated benzofuran system, maximizing the Signal-to-Noise (S/N) ratio.



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Fig 2: Potential impurity pathways requiring baseline resolution in specificity testing.

The Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. It employs a System Suitability Test (SST) that acts as an internal logic gate; if the chromatographic system drifts outside the validated MODR, the SST fails, and the sequence automatically aborts, preventing the generation of invalid data.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

- Mobile Phase A: Transfer 1000 mL of Type I ultrapure water (18.2 M Ω -cm) into a glass reservoir. Add 1.0 mL of LC-MS grade TFA. Mix thoroughly and degas via sonication for 10 minutes.
- Mobile Phase B: Transfer 1000 mL of HPLC-grade Acetonitrile into a reservoir. Add 1.0 mL of TFA. Mix and degas.

Step 2: Diluent Preparation

- Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (fronting) upon injection.

Step 3: Standard Preparation

- Accurately weigh 50.0 mg of **5-Fluoro-2-methylbenzofuran** reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Stock Solution: 1.0 mg/mL).
- Transfer 5.0 mL of the stock solution to a 50 mL volumetric flask and dilute to volume (Working Standard: 0.1 mg/mL).

Step 4: System Suitability Testing (SST) - The Logic Gate

- Inject the diluent as a blank to confirm baseline stability and the absence of ghost peaks.
- Inject the Working Standard in five independent replicates.

- Validation Gate: The system is only deemed "valid" for sample analysis if:
 - Peak area %RSD is $\leq 2.0\%$.
 - USP tailing factor (Tf) is ≤ 1.5 .
 - Theoretical plate count (N) is ≥ 5000 .

Step 5: Sample Analysis

- Prepare sample solutions at a nominal concentration of 0.1 mg/mL.
- Inject samples in duplicate, bracketing with the Working Standard every 10 injections to monitor continuous system stability.

Data Presentation & Validation Summary

The method was validated in accordance with the ICH Q2(R2) guidelines for analytical procedures[4].

Table 1: Optimized Chromatographic Conditions

Parameter	Specification / Condition	Causality / Rationale
Column	C18, 150 x 4.6 mm, 3.5 μ m	High carbon load required for retention of the lipophilic fluorinated aromatic ring.
Flow Rate	1.0 mL/min	Optimizes the van Deemter curve for a 3.5 μ m particle size, balancing speed and resolution.
Detection	UV at 254 nm	Corresponds to the primary $\pi \rightarrow \pi^*$ transition of the benzofuran chromophore.
Injection Vol	10 μ L	Balances method sensitivity with the avoidance of column overloading.
Column Temp	30°C	Reduces mobile phase viscosity and stabilizes retention times against ambient fluctuations.

Table 2: Gradient Elution Program

Time (min)	% Mobile Phase A (Water + 0.1% TFA)	% Mobile Phase B (MeCN + 0.1% TFA)
0.0	80	20
15.0	20	80
18.0	20	80
18.1	80	20
25.0	80	20

Table 3: ICH Q2(R2) Validation Summary (Representative Data)

Validation Parameter	Acceptance Criteria	Observed Result	Status
Specificity	Resolution (Rs) > 2.0 from all impurities	Rs = 3.4 (vs. 5-fluorosalicylaldehyde)	Pass
Linearity	R ² ≥ 0.999 (50% to 150% of target)	R ² = 0.9998	Pass
Accuracy (Recovery)	98.0% - 102.0% across 3 concentration levels	99.4% - 100.8%	Pass
Precision (Repeatability)	%RSD ≤ 2.0% (n=6 independent preps)	%RSD = 0.85%	Pass
Limit of Quantitation (LOQ)	Signal-to-Noise (S/N) ≥ 10	0.05 µg/mL (S/N = 14)	Pass

References

- Validation of Analytical Procedures Q2(R2), International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
- ANALYTICAL PROCEDURE DEVELOPMENT Q14, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
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